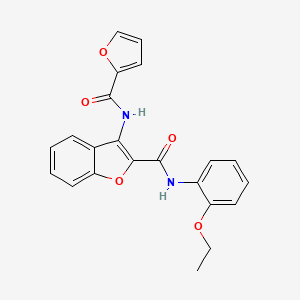![molecular formula C24H21N3O2 B2946196 N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide CAS No. 1448053-04-0](/img/structure/B2946196.png)
N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide” is a compound that belongs to the class of organic compounds known as imidazopyridines . These are organic heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines often involves the condensation of 2-aminopyridines with α-bromoketones . This process can be facilitated by microwave irradiation, which provides a clean, high-yielding, and environmentally friendly method . The reaction conditions are mild and metal-free .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can be synthesized through various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, and carbon–nitrogen bond formation . The reaction conditions can vary depending on the specific synthesis method .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Imidazole derivatives, such as our compound of interest, have been extensively studied for their antimicrobial properties. They have shown efficacy against a variety of bacterial and fungal pathogens. The presence of the imidazole ring is crucial for the biological activity, as it can interact with the microbial cell membranes and disrupt their integrity .
Anticancer Potential
The structural motif of imidazo[1,2-a]pyridine is common in molecules with anticancer activity. Research has indicated that these compounds can inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis. They are particularly promising in the search for novel chemotherapeutic agents .
Anti-inflammatory Applications
Compounds containing the imidazole ring have been reported to exhibit anti-inflammatory effects. This is attributed to their ability to modulate the production of inflammatory cytokines and inhibit enzymes involved in the inflammatory process .
Antitubercular Agents
Imidazole derivatives have shown potential as antitubercular agents. They have been evaluated against Mycobacterium tuberculosis and found to inhibit the growth of this bacterium, which is responsible for tuberculosis. This is particularly important given the rise of antibiotic-resistant strains of M. tuberculosis .
Antiviral Properties
The imidazo[1,2-a]pyridine core is present in several antiviral drugs. These compounds can interfere with viral replication by targeting specific proteins required for the virus to multiply. This makes them valuable candidates for the development of new antiviral therapies .
GABA A Receptor Modulation
Imidazo[1,2-a]pyridines have been identified as modulators of the GABA A receptor, which is a significant target for drugs used to treat anxiety and sleep disorders. Compounds like our subject have the potential to be developed into sedatives or anxiolytics, expanding the therapeutic options for these conditions .
Direcciones Futuras
Imidazo[1,2-a]pyridines have attracted significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry . The development of new methods for the synthesis of imidazo[1,2-a]pyridines, which allow obtaining the target products in one synthetic stage with high yields, is an urgent task . This suggests that there is potential for future research and development in this area.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been known to interact with a variety of targets, including cyclin-dependent kinases (cdks), calcium channels, and gaba a receptors .
Mode of Action
For instance, some imidazo[1,2-a]pyridines have been shown to inhibit DDR1, a receptor tyrosine kinase, with IC50 values in the nanomolar range .
Biochemical Pathways
For instance, imidazo[1,2-a]pyridines have been reported to have antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Pharmacokinetics
For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .
Result of Action
Similar compounds have been reported to have significant biological and therapeutic value .
Action Environment
The synthesis of similar compounds has been reported to be influenced by different reaction conditions .
Propiedades
IUPAC Name |
N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-2-26(16-17-15-25-22-13-7-8-14-27(17)22)24(28)23-18-9-3-5-11-20(18)29-21-12-6-4-10-19(21)23/h3-15,23H,2,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUMHXAOCVTCJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C2N1C=CC=C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(Oxolan-3-yl)methyl]-1H-imidazole](/img/structure/B2946123.png)

![Tert-butyl 5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2946125.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2946128.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2946129.png)
![N4-(3,4-dimethylphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2946130.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2946131.png)

![1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2946134.png)

